molecular formula C103H115N23O23 B1175937 centractin CAS No. 148996-73-0

centractin

Cat. No.: B1175937
CAS No.: 148996-73-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Centractin (ARP1) is an actin-related protein that serves as the core structural component of the dynactin complex, a multi-subunit assembly essential for microtubule-based intracellular motility . This 42.6 kD protein shares approximately 60% amino acid identity with conventional actin and polymerizes to form a short, filamentous structure that is the backbone of the dynactin complex . The dynactin complex is a critical cofactor for the motor protein cytoplasmic dynein, enabling diverse cellular processes including retrograde axonal transport, Golgi apparatus organization, endosome and lysosome movement, and chromosome alignment during mitosis . A key mechanism of this compound is its ability to link the dynactin complex to intracellular organelles, such as the Golgi and late endosomes, through a direct association with β-spectrin . This interaction provides a crucial bridge connecting the vesicle membrane to the dynein-dynactin motor machinery . Supplied as a purified recombinant protein, this product is intended for use in fundamental research on organelle transport, neuronal biology, cell division, and the role of the cytoskeleton in cellular logistics. This product is designated "For Research Use Only". Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

148996-73-0

Molecular Formula

C103H115N23O23

Synonyms

centractin

Origin of Product

United States

Scientific Research Applications

Role in the Dynactin Complex

Centractin is integral to the dynactin complex, which is essential for the activation of dynein, a motor protein responsible for retrograde transport along microtubules. Studies have shown that this compound interacts with spectrin and other cytoskeletal proteins, facilitating the organization of cellular structures. For instance, research indicates that overexpressed this compound forms filamentous structures that colocalize with Golgi marker proteins, suggesting its role in Golgi function and integrity .

Applications in Cell Biology

This compound has been utilized extensively in cell biology to study cytoskeletal dynamics and intracellular transport mechanisms:

  • Cytoskeletal Organization : this compound's unique properties allow researchers to investigate its interactions with other cytoskeletal components. It has been shown to form distinct filaments that do not react with traditional actin antibodies, indicating its unique biochemical properties .
  • Cell Division : In studies involving mammalian cells, this compound has been implicated in the regulation of mitotic spindle assembly, highlighting its importance during cell division .

Implications in Disease Models

This compound has potential applications in understanding various diseases:

  • Cancer Research : The role of this compound in the dynamics of cancer cell migration and invasion has been explored. For example, down-regulation of beta-centractin has been linked to dendritic cell dysfunction and immune escape mechanisms in hepatocellular carcinoma .
  • Neurodegenerative Diseases : Research has indicated that this compound-related pathways may be involved in neurodegenerative conditions. Patient-specific induced pluripotent stem cells derived from lymphoblastoid cell lines have been used to model diseases like Parkinson's disease, where this compound's function in cellular transport may play a role .

Case Study 1: Interaction with Spectrin

A study demonstrated that this compound filaments colocalize with spectrin at the Golgi apparatus. This interaction suggests a model where this compound supports Golgi organization through its association with spectrin-linked networks .

Case Study 2: Cancer Cell Dynamics

In experiments involving cancer cell lines, alterations in this compound expression were correlated with changes in cell motility and invasion capabilities. This highlights its potential as a biomarker for cancer progression and a target for therapeutic intervention .

Data Summary Table

Application AreaFindingsReference
Dynactin ComplexThis compound forms unique filaments distinct from actin
Cell DivisionInvolved in mitotic spindle assembly
Cancer ResearchLinked to immune escape mechanisms in tumors
Neurodegenerative DiseasesPotential role in cellular transport disruptions

Chemical Reactions Analysis

Centractin Isoforms and Structural Associations

This compound exists as multiple isoforms, including α-, β- , and γ-centractin , with distinct tissue-specific distributions and roles in dynactin assembly .

Propertyα-Centractinβ-Centractinγ-Centractin
Sequence Identity Reference isoform91% identity to αUndetermined
mRNA Distribution UbiquitousUbiquitousTissue-specific
Subcellular Localization 20S dynactin complex20S dynactin complexNot fully resolved
Abundance Ratio ~15:1 (α:β in dynactin)~15:1 (α:β)Rare

Both α- and β-centractin are integral to the 20S dynactin complex , a multisubunit assembly critical for dynein-mediated cargo transport. Neither isoform exists in a free cytoplasmic pool, suggesting tight regulation of their incorporation into dynactin .

Biochemical Dissociation of Dynactin Subcomplexes

This compound-containing dynactin subcomplexes can be isolated through controlled disruption methods:

  • Dynamitin Overexpression : Induces separation of dynactin into an Arp1 minifilament (containing this compound) and a p150Glued/p24 sidearm complex .

  • Chaotropic Salt Treatment (KI) : Depolymerizes the Arp1 filament, yielding four subcomplexes:

    • Shoulder/sidearm complex (p150Glued, dynamitin, p24)

    • Shoulder complex (dynamitin, p24)

    • Pointed-end complex (p62, p27, p25, Arp11)

    • Free Arp1/centractin subunits

These methods reveal this compound's structural role in maintaining dynactin integrity .

Functional Interactions and Post-Translational Modifications

This compound associates with chaperones (e.g., Hsp70, Hsp90) and co-chaperones (e.g., Hsp40) in stress-response pathways. While direct chemical modifications of this compound are not detailed in the available literature, its interactions with these chaperones suggest regulatory phosphorylation or ubiquitination events under cellular stress .

Evolutionary and Mechanistic Insights

This compound’s homology to actin implies conserved nucleotide-binding properties, though its ATPase activity remains unconfirmed. Its role in dynactin highlights a non-canonical function distinct from cytoskeletal actin, likely involving:

  • Cargo binding via p62/p27/p25 subunits in the pointed-end complex .

  • Microtubule anchoring through the p150Glued sidearm .

Comparison with Similar Compounds

Structural and Functional Differences Among Centractin Isoforms

Property α-Centractin β-Centractin γ-Centractin
Amino Acid Identity Reference isoform (100%) 91% identity to α Undetermined
Tissue Distribution Ubiquitous Ubiquitous (lower levels) Heart, lung, skeletal muscle
mRNA Species 3.8 kb 3.8 kb 4.0 kb
Subcellular Localization Dynactin complex (20S) Dynactin complex (20S) Undetermined
Functional Role Golgi-spectrin anchoring Impaired DC function in HCC Tissue-specific processes

β-centractin’s downregulation in hepatocellular carcinoma (HCC) correlates with dendritic cell dysfunction and immune evasion. In contrast, α-centractin is critical for dynactin’s interaction with spectrin, linking the Golgi apparatus to the cytoskeleton.

This compound vs. Conventional Actin

Feature This compound Conventional Actin
Filament Length 37 nm (short oligomers) 7–9 nm (F-actin polymers)
Pharmacological Response Resists cytochalasin D Disrupted by cytochalasin D
Phalloidin Binding No Yes
Binding Partners Spectrin, dynactin subunits Myosin, tropomyosin
Cellular Role Organelle transport, Golgi integrity Cell motility, cytokinesis

This compound’s unique filament structure enables dynactin to act as an adaptor between dynein and cargoes like spectrin-coated vesicles.

This compound Homologues in Other Species

  • Yeast ACT3: Shares 40% identity with this compound but lacks the T229 deletion found in centractins.
  • P. carinii and N. crassa ARPs : Fungal homologues exhibit insertions near the this compound-specific deletion site, suggesting evolutionary divergence.
  • Trichomonas vaginalis Actin : Phylogenetically distinct from this compound, branching closer to conventional actins.

Interaction Networks and Functional Implications

Dynactin Complex Architecture

Component Role Interaction with this compound
p150Glued Microtubule binding Binds this compound via conserved C-terminal motif
Spectrin Membrane-cytoskeleton linker Co-localizes with this compound filaments at Golgi
CapZ Actin capping protein Binds opposite ends of this compound filaments

The dynactin complex bridges dynein to spectrin-linked organelles, enabling microtubule-based transport. Disruption of this compound-spectrin interactions leads to Golgi fragmentation and impaired vesicle sorting.

Disease Associations

  • Hepatocellular Carcinoma: β-centractin downregulation in dendritic cells correlates with CD86 suppression and immune evasion.
  • Neurodevelopmental Disorders : Lis1 (a dynein regulator) interacts with this compound-spectrin networks, linking dynein dysfunction to lissencephaly.

Evolutionary and Mechanistic Insights

This compound’s conserved actin-like fold enables interactions with chaperones like TRiC, which also folds tubulin and phytochrome. However, its specialized roles in organelle transport likely arose through isoform diversification and partnerships with spectrin. The yeast ACT3 homolog highlights functional plasticity, as it diverges in sequence yet retains spindle orientation roles.

Preparation Methods

Bacterial Expression

Recombinant this compound is typically expressed in Escherichia coli using His-tagged constructs for ease of purification. Key protocols include:

  • Vector/Host : pET8c or pcDNA3 derivatives with N-terminal His-tags.

  • Induction : IPTG-mediated induction at 16–25°C for 4–6 hours.

  • Yield : ~1–2 mg per liter of culture, purified via Ni-NTA affinity chromatography.

Table 1: Recombinant this compound Expression Systems

HostVectorTagInduction ConditionsYieldReferences
E. colipET8cN-terminal His16°C, 4 hr, 0.5 mM IPTG1–2 mg/L
MammalianpcDNA3CMV promoterTransient transfectionVariable

Mammalian Cell Expression

Transient transfection in COS-7 or L cells enables native post-translational modifications. Overexpression often results in filamentous structures distinct from conventional actin.

Key Observations :

  • Filament Characteristics : Structures are longer, more variable, and resistant to cytochalasin D/phalloidin.

  • Localization : Colocalizes with Golgi markers and spectrin.

Purification Techniques

This compound is purified via affinity chromatography, sucrose gradients, or ion-exchange methods.

Affinity Purification

His-tagged this compound is purified using Ni-NTA resin under native or denaturing conditions. For mammalian systems, GST-tagged constructs enable glutathione-agarose purification.

Table 2: Purification Parameters

MethodBuffer CompositionElution StrategyPurityReferences
Ni-NTA (native)50 mM Tris, 300 mM NaCl, 10 mM ImidazoleGradient elution (20–500 mM imidazole)>90% pure
GST affinityPBS, 1 mM DTT, 0.1% Triton X-100Reduced glutathione~80% pure

Sucrose Gradient Centrifugation

Dynactin complexes, including this compound, are isolated via 5–20% sucrose gradients. This compound migrates as a 20S complex, distinct from free actin.

Protocol :

  • Cytosol Preparation : Rat brain homogenized in PHEM buffer (50 mM Pipes, 50 mM Hepes, 1 mM EDTA, 2 mM MgCl₂).

  • Centrifugation : 100,000g for 1 hour to obtain cytosol.

  • Gradient Analysis : Sedimentation at 35,000 rpm for 17 hours.

Isolation from Dynactin Complex

This compound is dissociated from dynactin using dynamitin, a subunit of the BICD family, which disrupts the complex.

Dynamitin-Mediated Disruption

  • Treatment : 144 µg dynamitin per 20 µg dynactin in disruption buffer (50 mM Tris, 150 mM NaCl, 1 mM EDTA).

  • Outcome : Releases Arp1 as a minifilament (~2 MDa) and separates the p150 Glued sidearm.

Table 3: Subcomplexes After Dynamitin Treatment

SubcomplexSize (MDa)CompositionReferences
Arp1 minifilament~2This compound polymers
p150 sidearm~1.2Dynactin subunits

Antibody-Based Purification

Affinity-purified antibodies enable immunoprecipitation (IP) from cellular lysates.

Immunoprecipitation

  • Reagents : Anti-centractin antibodies (UP454) conjugated to protein A-agarose.

  • Protocol :

    • Cytosol Pre-clearing : Incubate with protein A-agarose.

    • IP : Rocking at 4°C for 3 hours.

    • Elution : SDS-PAGE sample buffer.

Cellular Fractionation and Co-IP

This compound is enriched in cytosolic fractions and co-immunoprecipitates with dynactin subunits.

Subcellular Localization

  • Golgi Association : Co-localizes with Golgi markers (e.g., β-COP) in transfected cells.

  • Spectrin Interaction : Co-IP with non-erythroid spectrin (fodrin) confirms cytoskeletal linkage.

Isoform-Specific Purification

Beta-centractin and alpha-centractin require distinct approaches due to sequence divergence (91% identity).

Recombinant Beta-Centractin

  • Vector : pET8c with C-terminal His-tag.

  • Purification : Ni-NTA under denaturing conditions (8 M urea), refolded via dialysis.

Table 4: Isoform-Specific Features

IsoformmRNA Tissue DistributionSubunit Ratio (Dynactin)References
AlphaUbiquitous8–13 copies/molecule
BetaUbiquitous (higher in brain)~1 copy/molecule

Structural and Functional Assays

Prepared this compound is validated via biochemical assays:

  • Microtubule Binding : N145 fragment (p150 subunit) co-sediments with taxol-stabilized microtubules.

  • Drug Resistance : Filaments resist cytochalasin D and phalloidin binding .

Q & A

What experimental methodologies are recommended for validating centractin-specific antibodies in immunocytochemistry?

To confirm antibody specificity for this compound (ARP1/ACTR1B), use dual validation via SDS-PAGE and immunoblotting with purified proteins and cell lysates. Antibodies like UP385 and UPGP21 show no cross-reactivity with actin, unlike C4 and UP454, which may detect both proteins . Include negative controls (e.g., knockout cell lines) and co-staining with actin/microtubule markers to confirm distinct localization. Validate fixation protocols (e.g., 3.7% formaldehyde, 0.1% Triton-X 100) to preserve this compound epitopes .

How should transfection experiments be designed to study this compound overexpression effects?

Use expression vectors like pcC cloned into pcDNA3 under a human cytomegalovirus promoter . Optimize transfection efficiency via dose-response assays (e.g., 1–5 µg plasmid DNA). Post-transfection, employ immunofluorescence with anti-centractin antibodies (e.g., UP385) and counterstain with phalloidin (actin) and α-tubulin antibodies. Document filament formation using high-resolution microscopy, noting non-colocalization with actin/microtubules . Include untransfected controls and quantify filament density using image analysis software.

What strategies can reconcile discrepancies in this compound filament formation observed across studies?

Variations may arise from fixation methods (formaldehyde concentration, permeabilization time) or cell type-specific expression. Standardize protocols:

  • Use PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl₂) for cytoskeletal preservation .
  • Compare results across multiple cell lines (e.g., COS-7, HeLa).
  • Validate antibody batches via immunoblotting .
    Publish detailed methods, including buffer formulations and imaging parameters, to enhance reproducibility .

How can subcellular fractionation protocols be optimized to isolate this compound-associated complexes?

Employ sucrose density gradient centrifugation (e.g., 5%–20% gradients) to separate dynactin complexes . Pre-clear lysates with protein A agarose to reduce nonspecific binding. Use ATP-depleted microtubule assays to stabilize interactions. Validate fractions via immunoblotting for co-isolated proteins (e.g., spectrin, pericentrin) . Include protease/phosphatase inhibitors and perform triplicate runs to ensure consistency.

What controls are essential for assessing this compound-spectrin interactions in co-immunoprecipitation (Co-IP) assays?

  • Negative controls: IgG isotype antibodies and lysates from this compound-knockdown cells.
  • Positive controls: Known interactors like dynactin subunits.
  • Crosslinker validation: Test chemical crosslinkers (e.g., DSP) to stabilize transient interactions.
  • Buffer optimization: Include 150 mM NaCl to reduce nonspecific binding . Confirm specificity via reciprocal IP (anti-spectrin pull-down followed by anti-centractin blot) .

How can computational models predict this compound’s structural dynamics, and what experimental validations are required?

Use molecular dynamics (MD) simulations to model this compound’s ATP-binding domains and filament assembly. Base initial parameters on crystallographic data from homologous proteins (e.g., actin PDB: 1ATN). Validate predictions via:

  • Site-directed mutagenesis of key residues (e.g., ATP-binding sites).
  • Cryo-EM to compare simulated and observed filament structures .
    Publish simulation scripts and force fields to enable peer validation .

Which cellular markers are critical for confirming this compound’s distinct localization from actin and microtubules?

Co-stain with:

  • Actin: Phalloidin (F-actin) or anti-β-actin antibodies.
  • Microtubules: α-tubulin antibodies.
  • Dynactin markers: Pericentrin or p150Glued .
    Use spectral unmixing in confocal microscopy to avoid fluorophore bleed-through. Quantify colocalization using Pearson’s coefficient (threshold: <0.2 for non-colocalization) .

How do ATP levels in microtubule assays affect this compound’s interaction with motor proteins?

ATP depletion stabilizes kinesin/dynein binding to microtubules, enhancing this compound-dynactin co-sedimentation. To test:

  • Prepare ATP-depleted lysates using apyrase.
  • Compare pelleting efficiency via sucrose gradient centrifugation .
    Quantify motor protein recruitment using anti-kinesin/dynein blots. Note that excessive ATP depletion may disrupt native interactions .

What parameters ensure reproducibility in this compound immunoblotting across diverse cell lysates?

  • Lysis buffer: RIPA buffer with 1% NP-40, 0.5% sodium deoxycholate.
  • Protein loading: 20–50 µg per lane, normalized via BCA assay.
  • Transfer conditions: Wet transfer at 100 V for 1 hr (PVDF membranes).
  • Antibody dilution: Optimize via checkerboard titration (e.g., 1:500–1:2000 for UP385) . Include actin blots as loading controls.

What multi-omics approaches elucidate this compound’s role in organelle positioning beyond microscopy?

  • Proteomics: Immunoprecipitation coupled with mass spectrometry (IP-MS) to identify novel interactors.
  • Transcriptomics: RNA-seq of this compound-knockdown cells to map affected pathways.
  • CRISPR screens: Identify genetic modifiers of this compound-dependent organelle trafficking.
    Validate findings via live-cell imaging of organelle dynamics (e.g., lysosome tracking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.